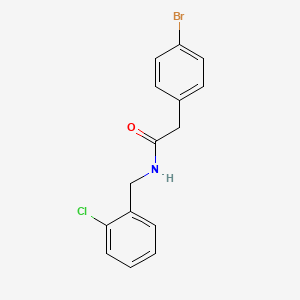
2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide, also known as BPN-15606, is a novel small molecule that has shown promising results in preclinical studies for the treatment of Alzheimer's disease. It is a potent inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
作用機序
2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide is a selective inhibitor of PDE4D, which is a key regulator of cAMP signaling in the brain. By inhibiting PDE4D, this compound increases cAMP levels in the brain, which has been shown to improve cognitive function and reduce Aβ pathology in preclinical models of Alzheimer's disease. This compound also reduces neuroinflammation and oxidative stress in the brain, which are thought to contribute to the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to increase cAMP levels in the brain, which has a number of downstream effects. cAMP is a second messenger that regulates a variety of cellular processes, including gene expression, synaptic plasticity, and neuronal survival. By increasing cAMP levels, this compound may enhance these processes and promote neuronal health and function. This compound also reduces neuroinflammation and oxidative stress in the brain, which are thought to contribute to the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide is that it has shown promising results in preclinical models of Alzheimer's disease, suggesting that it may have potential as a disease-modifying therapy. Another advantage is that it is a small molecule, which makes it easier to synthesize and modify than larger biomolecules such as proteins. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that it may have off-target effects on other PDE isoforms, which could limit its specificity and effectiveness.
将来の方向性
There are several future directions for research on 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide. One direction is to further investigate its mechanism of action and downstream effects on cellular processes in the brain. Another direction is to test its safety and efficacy in clinical trials in humans. Additionally, it may be useful to explore its potential as a therapy for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, it may be possible to modify the structure of this compound to improve its specificity and effectiveness as a PDE4D inhibitor.
合成法
The synthesis of 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-chlorobenzylamine, which is then reacted with 4-bromobenzoyl chloride to yield 2-(4-bromophenyl)acetamide. The final step involves the reaction of 2-(4-bromophenyl)acetamide with 2-chloroacetyl chloride to yield this compound. The overall yield of the synthesis is around 20%.
科学的研究の応用
2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide has been extensively studied in preclinical models of Alzheimer's disease. It has been shown to improve cognitive function and reduce amyloid-beta (Aβ) pathology in transgenic mouse models of Alzheimer's disease. This compound has also been shown to reduce neuroinflammation and oxidative stress in the brain. These findings suggest that this compound has potential as a disease-modifying therapy for Alzheimer's disease.
特性
IUPAC Name |
2-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c16-13-7-5-11(6-8-13)9-15(19)18-10-12-3-1-2-4-14(12)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFQZBUCMBGRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5781608.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5781609.png)

![2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781611.png)

![4-methyl-6-oxo-2-[(2-oxopentyl)thio]-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5781619.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5781635.png)
![2-[(3,3-dimethyl-2-oxobutyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5781644.png)




![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)